N-Methylhomopiperazine Hydrochloride is an organic compound with the molecular formula and a molecular weight of 114.19 g/mol. It is classified as a derivative of homopiperazine, which is a saturated six-membered ring containing two nitrogen atoms. The compound appears as a colorless liquid and has a boiling point of 74-75 °C at reduced pressure (35 mmHg) and a density of 0.918 g/mL at 25 °C. Its flash point is approximately 113 °F, and it is typically stored at -20 °C to maintain stability .
N-Methylhomopiperazine has been studied for its biological activities, particularly in pharmacology. It has been utilized in the synthesis of benzimidazole derivatives, which exhibit various pharmacological properties including antimicrobial and anticancer activities. The compound's ability to form complexes with platinum(II) has also been explored for potential applications in cancer treatment .
The synthesis of N-Methylhomopiperazine can be achieved through several methods:
N-Methylhomopiperazine finds applications in various fields:
Studies have shown that N-Methylhomopiperazine interacts with various biological systems, influencing enzyme activity and receptor binding. Its derivatives have been investigated for their interactions with DNA and proteins, which is crucial for understanding their mechanisms of action in therapeutic contexts. These interactions are essential for developing new drugs that leverage the compound's unique properties to target specific biological pathways .
N-Methylhomopiperazine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methylpiperazine | One less carbon than N-Methylhomopiperazine; more basic due to fewer steric hindrances. | |
| Homopiperazine | Lacks the methyl group; exhibits different reactivity patterns compared to its methylated counterpart. | |
| Piperazine | Simplest structure; used extensively in pharmaceuticals but lacks the additional nitrogen functionality found in homopiperazines. | |
| 1-Methyl-1,4-diazepane | Similar structure but differs in ring size and nitrogen placement; relevant in medicinal chemistry. |
N-Methylhomopiperazine's unique structure allows it to participate effectively in specific
Reductive methylation is a cornerstone method for introducing methyl groups onto amine functionalities. This approach is particularly effective for synthesizing N-methylated piperazine derivatives due to its selectivity and efficiency.
Transition metal-catalyzed hydrogenation has emerged as a robust method for reductive methylation. A ruthenium-based system using dimethyl carbonate (DMC) as a methylating agent and molecular hydrogen (H₂) as a reductant demonstrates high selectivity for N-methylation. The in situ formation of a Ru/Triphos complex facilitates the transfer of methyl groups from DMC to the amine substrate under mild conditions (80–120°C, 20–50 bar H₂). This method avoids toxic reagents like formaldehyde and achieves yields exceeding 85% for tertiary amines. Key advantages include the use of biodegradable DMC and the elimination of stoichiometric reducing agents, aligning with green chemistry principles.
Table 1: Hydrogenation Conditions for Reductive Methylation
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
|---|---|---|---|
| Ru/Triphos | 80–120 | 20–50 | 85–92 |
Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are widely used for reductive methylation in aqueous or alcoholic media. For example, N-demethylolanzapine undergoes methylation with formaldehyde in the presence of NaBH₄ at –10°C to +20°C, yielding N-methylated products with minimal side reactions. This method is operationally simple and scalable, making it suitable for industrial applications. However, stoichiometric borohydride consumption and formaldehyde toxicity remain limitations.
Functionalization of piperazine cores via nucleophilic substitution is a direct route to N-methylhomopiperazine derivatives.
Alkylation of homopiperazine with methylating agents like methyl iodide or chloromethylbenzamide derivatives is a common strategy. A batch synthesis protocol involves reacting 4-(chloromethyl)benzoyl chloride with 3-bromo-4-methylaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base, achieving 85% yield. Flow chemistry variants, such as using PS-TBD (a solid-supported catalyst) at 80°C, enable continuous production with 55–80% yields. These methods highlight the role of base selection and solvent polarity in optimizing reaction efficiency.
Table 2: Alkylation Conditions for Piperazine Functionalization
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloromethylbenzamide | K₂CO₃ | DMF | 80 | 79 |
| Methyl iodide | NEt₃ | CH₂Cl₂ | 25 | 85 |
While microwave-assisted synthesis is not explicitly detailed in the provided sources, its principles can be extrapolated to piperazine chemistry. Microwave irradiation typically reduces reaction times from hours to minutes by enhancing molecular agitation. For instance, analogous N-alkylation reactions achieve >90% conversion in 10–15 minutes under microwave conditions (100–150°C)[General Knowledge]. Adapting such protocols could streamline the synthesis of N-methylhomopiperazine HCl.
Mechanochemical methods, such as ball milling, eliminate solvent use by relying on mechanical energy to drive reactions. Although not directly reported for N-methylhomopiperazine HCl, solvent-free alkylation of amines using potassium carbonate (K₂CO₃) as a base has been demonstrated for related compounds. This approach reduces waste and improves atom economy, aligning with sustainable synthesis goals.
Enzymatic methylation using aminotransferases or methyltransferases offers an eco-friendly alternative. While the provided sources do not detail biocatalytic routes for this compound, literature on analogous systems shows that engineered enzymes can selectively transfer methyl groups from S-adenosylmethionine (SAM) to amine substrates[General Knowledge]. Future research could explore these pathways to achieve high enantioselectivity under mild conditions.
The diazepane ring system of N-methylhomopiperazine hydrochloride exhibits remarkable conformational flexibility that directly influences its biological activity [1] [2]. The seven-membered heterocyclic structure demonstrates multiple conformational states, with the chair conformation being predominant in most crystallographic studies [3] [4]. This conformational preference significantly impacts the compound's pharmacological properties and target recognition capabilities.
Nuclear magnetic resonance spectroscopy and X-ray crystallography studies have revealed that the diazepane ring adopts a chair conformation characterized by specific puckering parameters [4]. The fully saturated nature of the diazepane heterocycle, composed of sp3-hybridized atoms, allows for extensive torsional bond flexibility, resulting in a high degree of conformational freedom [5]. This structural feature distinguishes N-methylhomopiperazine from its six-membered piperazine analogs, which exhibit more restricted conformational mobility.
The conformational landscape of the diazepane ring system has been extensively studied using molecular mechanics and quantum mechanical methods [5]. Density functional theory calculations have proven most effective in predicting conformational barriers and relative stability of different ring conformations [5]. These computational studies demonstrate that the ring inversion barriers for diazepane systems are generally lower than those observed in six-membered ring analogs, contributing to enhanced conformational dynamics.
Torsional angle variations within the diazepane ring system profoundly influence the bioactivity of N-methylhomopiperazine derivatives [6] [1]. Specific torsional angles between key atoms in the ring structure determine the overall molecular geometry and subsequent receptor binding characteristics.
Research has demonstrated that N-methylpiperazine derivatives exhibit critical torsional angles, with measurements such as C2-N1-N2-C1 at 175.02° and S1-C1-N2-N1 at -55.03° [6]. These angular parameters directly correlate with binding affinity and selectivity profiles. The relationship between torsional flexibility and biological activity has been particularly well-documented in studies examining conformational effects on receptor engagement.
Table 1: Torsional Angle Effects on Bioactivity
| Compound Type | Torsional Angle (°) | Bond Description | Bioactivity Impact | Reference |
|---|---|---|---|---|
| N-methylpiperazine derivative | 175.02 | S1-C1-N2-N1 | Moderate activity | [6] |
| Diazepane ring system | Variable | Ring flexibility | High flexibility increases activity | [2] |
| Homopiperazine analogs | Chair conformation | N-H...O hydrogen bonding | Enhanced binding affinity | [3] |
| Substituted diazepane | Multiple conformations | Conformational switching | Selective receptor binding | [4] |
The conformational analysis reveals that compounds with restricted torsional freedom often exhibit reduced biological activity compared to their more flexible counterparts [1]. This phenomenon has been attributed to the requirement for conformational adaptation during target binding processes. Molecular dynamics simulations have confirmed that optimal bioactivity occurs when the diazepane ring can adopt multiple low-energy conformations that facilitate induced-fit binding mechanisms.
Studies utilizing conformationally constrained analogs have provided valuable insights into the relationship between ring flexibility and pharmacological activity [7]. These investigations demonstrate that excessive conformational restriction can lead to significant decreases in binding affinity, while optimal flexibility enhances target selectivity and potency.
The introduction of various N-substituents onto the diazepane ring system creates distinct steric and electronic environments that modulate biological activity [8] [9]. The N-methyl group in N-methylhomopiperazine represents an optimal balance between steric accessibility and electronic activation of the nitrogen center.
Steric effects arising from N-substituents influence the accessibility of the nitrogen lone pairs for hydrogen bonding and coordination interactions [8]. Minimal steric hindrance associated with the N-methyl group allows for optimal receptor binding, while larger substituents such as N-phenyl or N-benzyl groups introduce significant steric clashes that reduce binding affinity [10] [11]. The electronic properties of N-substituents also play crucial roles in determining pharmacological profiles, with electron-donating groups generally enhancing binding characteristics.
Table 2: Steric and Electronic Modulation Through N-Substituents
| N-Substituent | Steric Effect | Electronic Effect | Binding Affinity | Selectivity | Reference |
|---|---|---|---|---|---|
| N-methyl | Minimal hindrance | Electron donating | Enhanced | Moderate | [9] |
| N,N-dimethyl | Moderate hindrance | Strong electron donating | Highly enhanced | High | [12] |
| N-phenyl | High hindrance | Electron withdrawing | Reduced | Low | [10] |
| N-benzyl | High hindrance | Moderate electron donating | Moderate | Moderate | [11] |
Electronic effects of N-substituents manifest through inductive and resonance mechanisms that alter the electron density distribution within the diazepane ring [13]. Electron-donating groups such as methyl enhance the nucleophilicity of the nitrogen centers, facilitating stronger interactions with electrophilic receptor sites [8]. Conversely, electron-withdrawing substituents reduce the electron density at nitrogen, potentially weakening binding interactions but sometimes improving selectivity profiles.
The relationship between N-substituent properties and biological activity has been extensively characterized through structure-activity relationship studies [9] [14]. These investigations reveal that the optimal N-substituent provides sufficient electronic activation without introducing prohibitive steric hindrance, explaining the prevalence of N-methylated derivatives in pharmaceutical applications.
Pharmacophore modeling studies have identified critical molecular features required for effective target engagement by N-methylhomopiperazine derivatives [9] [14]. The essential pharmacophoric elements include a basic nitrogen center, hydrogen bonding capacity, and appropriate lipophilic characteristics for membrane penetration.
The development of comprehensive pharmacophore models has utilized computational approaches including molecular docking, pharmacophore generation algorithms, and validation through diverse compound libraries [15]. These models consistently identify the importance of maintaining specific spatial relationships between pharmacophoric features, particularly the distance between basic nitrogen atoms and hydrogen bond acceptor moieties.
Structure-based pharmacophore development has been facilitated by crystallographic data from related receptor systems [16]. These structural insights have enabled the creation of detailed binding site models that accurately predict the binding modes of N-methylhomopiperazine derivatives and guide optimization efforts toward improved potency and selectivity.
Hydrogen bonding interactions represent fundamental determinants of binding affinity and selectivity for N-methylhomopiperazine derivatives [9] [17]. The optimization of hydrogen bonding capacity involves careful consideration of both donor and acceptor capabilities within the molecular framework.
Research has established that hydrogen bond acceptor moieties positioned approximately 5 Ångströms from the basic nitrogen center provide optimal binding characteristics [9] [14]. This spatial relationship has been confirmed through systematic structure-activity relationship studies examining various hydrogen bonding motifs and their corresponding biological activities.
Table 3: Hydrogen Bonding Capacity Optimization
| Interaction Type | Bond Length (Å) | Binding Energy (kcal/mol) | Target Receptor | Distance to Basic N (Å) | Reference |
|---|---|---|---|---|---|
| N-H...O hydrogen bond | 2.8-3.2 | 1-2 | 5-HT3 | ~5.0 | [9] |
| N...H-O hydrogen bond | 2.6-3.0 | 2-3 | NMDA | 4.8-5.2 | [18] |
| Water-mediated H-bond | 2.9-3.3 | 1.5-2.5 | nAChR | ~5.0 | [16] |
| Backbone H-bond | 2.7-3.1 | 2-4 | mGlu4 | 4.7-5.1 | [19] |
The hydrogen bonding capacity of N-methylhomopiperazine has been extensively characterized through experimental and computational approaches [17]. Colorimetric assays utilizing pyrazinone sensors have provided quantitative measurements of hydrogen bonding strengths, enabling direct comparisons between different structural variants [17]. These studies demonstrate that the basic nitrogen centers in the diazepane ring serve as effective hydrogen bond acceptors, while appropriately positioned substituents can provide donor capabilities.
Water-mediated hydrogen bonding represents a particularly important interaction mode for N-methylhomopiperazine derivatives [16]. Crystallographic studies have revealed that bound water molecules can bridge interactions between the compound and receptor binding sites, effectively extending the hydrogen bonding network and enhancing binding affinity [16]. This interaction mode has been observed in multiple receptor systems and appears to be a general mechanism for enhancing target engagement.
The lipophilicity characteristics of N-methylhomopiperazine hydrochloride play crucial roles in determining its blood-brain barrier penetration capability [20] [12]. Optimal lipophilicity balance ensures adequate membrane permeability while maintaining sufficient aqueous solubility for systemic distribution.
Lipophilicity optimization studies have established that N-methylhomopiperazine derivatives with logarithmic partition coefficient values between 1.2 and 1.8 exhibit optimal blood-brain barrier penetration characteristics [20]. This range provides the necessary lipophilic character for passive membrane transport while avoiding excessive lipophilicity that could lead to non-specific binding and reduced selectivity.
Table 4: Lipophilicity Profiling for Blood-Brain Barrier Penetration
| Compound | LogP | PSA (Ų) | BBB Penetration | Brain/Plasma Ratio | Reference |
|---|---|---|---|---|---|
| N-methylhomopiperazine | 1.2-1.8 | 32.3 | Good | 0.6-0.8 | [20] |
| N-methylpiperazine | 0.8-1.4 | 28.1 | Excellent | 0.8-1.2 | [12] |
| Dimethylamino analog | 1.5-2.1 | 25.4 | Very good | 1.0-1.4 | [20] |
| Phenyl-homopiperazine | 3.2-3.8 | 38.9 | Poor | 0.2-0.4 | [10] |
Polar surface area calculations have revealed that N-methylhomopiperazine possesses a polar surface area of approximately 32.3 Ų, which falls within the optimal range for blood-brain barrier penetration [20] [21]. This value represents a balance between the polar character necessary for receptor binding and the lipophilic properties required for membrane permeability [21].
The relationship between molecular weight and blood-brain barrier penetration has been extensively studied for diazepane derivatives [21]. N-methylhomopiperazine, with a molecular weight of 114.19 Da, falls well below the 400-500 Da threshold typically associated with effective central nervous system penetration [21]. This favorable molecular weight profile contributes to the compound's ability to cross biological membranes and access central nervous system targets.
N-Methylhomopiperazine hydrochloride (1-methyl-1,4-diazepane hydrochloride) represents a significant seven-membered saturated heterocyclic compound containing two nitrogen atoms that has emerged as a valuable building block in modern pharmaceutical research [2] [3]. This compound, with the molecular formula C₆H₁₅ClN₂ and molecular weight of 150.65 g/mol, has demonstrated remarkable versatility in drug design applications across multiple therapeutic domains [4] [5]. The compound's unique structural properties, characterized by its expanded ring system compared to traditional piperazines, provide enhanced conformational flexibility and improved binding characteristics that have been systematically exploited in various mechanistic studies [6] [7].
The histamine H₃ receptor system has emerged as a critical target for neurological and psychiatric disorders, with N-Methylhomopiperazine hydrochloride serving as a key structural component in the development of selective antagonists and inverse agonists [8] [9]. The H₃ receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons, controlling the release and synthesis of histamine and other neurotransmitters [10] [11].
The binding characteristics of N-Methylhomopiperazine-containing compounds to histamine H₃ receptors have been extensively characterized through radioligand binding studies and functional assays [12] [13]. Research utilizing [³H]S-methylthioperamide as a selective H₃ receptor antagonist radioligand has demonstrated that compounds incorporating N-Methylhomopiperazine moieties exhibit stereoselective, saturable, and reversible binding to rat forebrain membranes with high affinity [13]. The binding studies revealed that these compounds recognize a single class of high-affinity sites with dissociation constants typically ranging from 2.1 to 2.5 nM, indicating exceptional binding potency [13].
Molecular docking studies have elucidated the specific binding interactions within the H₃ receptor binding pocket [14]. The N-Methylhomopiperazine moiety demonstrates significant interactions through multiple mechanisms: the aromatic benzyl or benzofuranyl components provide π-π stacking interactions with Trp402, while the protonated nitrogen atom from the diazepane ring creates a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398 [14]. Additionally, the ether oxygen atom forms hydrogen bonds with the hydroxyl group of Tyr115, and the terminal protonated amino group establishes salt bridges with Glu395 [14].
Structure-activity relationship studies have revealed that the N-Methylhomopiperazine substitution at specific positions dramatically influences receptor binding affinity [15]. Compounds containing this moiety at the R₁ position demonstrated 16-fold increases in affinity compared to unsubstituted analogs, while maintaining essential pharmacophore requirements including the critical distance of approximately 5 Å between the basic nitrogen and hydrogen bond acceptor elements [15]. The enhanced binding potency has been attributed to the increased basicity of the aliphatic nitrogen on the homopiperazine ring, which is 0.8-1.2 log units more basic than corresponding piperazine analogs [16].
The incorporation of N-Methylhomopiperazine hydrochloride into enzyme inhibitor design has yielded significant advances in the development of selective and potent therapeutic agents targeting key enzymatic pathways involved in cancer, inflammation, and metabolic disorders [19] [20] [21].
Kinase inhibition studies have demonstrated the exceptional utility of N-Methylhomopiperazine as a structural component in the design of selective kinase inhibitors, particularly those targeting the RAF kinase family [19] [22]. The compound has been successfully incorporated into quinoline-based diarylamides that exhibit potent inhibitory activity against B-RAF V600E/V600K and C-RAF kinases, which are critical therapeutic targets in melanoma and other solid tumors [19].
Structure-activity relationship analysis has revealed that N-Methylhomopiperazine derivatives demonstrate superior kinase selectivity profiles compared to their N-methylpiperazine counterparts [19]. Compound 17b, incorporating the N-Methylhomopiperazine moiety, exhibited IC₅₀ values of 0.151 μM against B-RAF V600E and 0.0950 μM against C-RAF, while maintaining excellent selectivity over other kinase families [19]. The enhanced activity has been attributed to the increased conformational flexibility of the seven-membered ring system, which allows for optimal positioning within the kinase active site [19].
The mechanism of kinase inhibition involves competitive binding to the ATP-binding site, where the N-Methylhomopiperazine moiety contributes to both binding affinity and selectivity through specific interactions with key amino acid residues [20]. Molecular docking studies have revealed that the compound forms critical hydrogen bonds with the kinase hinge region while the extended ring system provides additional van der Waals interactions that enhance binding specificity [20]. The compound's ability to adopt multiple conformations within the binding site contributes to its broad-spectrum activity against related kinase targets while maintaining selectivity against unrelated enzyme families [20].
Dual-target kinase inhibition studies have demonstrated the potential for N-Methylhomopiperazine derivatives to simultaneously target multiple kinase pathways [23]. Compound 13, designed as a dual histamine H₃ receptor and monoamine oxidase B inhibitor, exhibited Ki values of 25 nM for the H₃ receptor and IC₅₀ values of 4.0 nM for human MAO-B, demonstrating exceptional potency against both targets [23]. This dual-targeting approach has shown promise in Parkinson's disease models, where simultaneous inhibition of both targets resulted in increased dopamine levels in the striatum and cortex [23].
Matrix metalloproteinase (MMP) inhibition represents a critical therapeutic strategy for cancer metastasis, tissue remodeling disorders, and inflammatory diseases [24] [25]. N-Methylhomopiperazine has been incorporated into the design of highly selective MMP-9 inhibitors that demonstrate novel mechanisms of action distinct from traditional broad-spectrum MMP inhibitors [25].
The compound JNJ0966, incorporating structural elements related to N-Methylhomopiperazine, represents a breakthrough in selective MMP-9 inhibition through an unprecedented allosteric mechanism [25]. Unlike conventional MMP inhibitors that bind directly to the catalytic zinc site, this compound targets the zymogen activation process by binding to a structural pocket near the Arg-106 cleavage site, distinct from the catalytic domain [25]. The mechanism involves preferential binding to the intermediate MMP-9 species (86 kDa) with a dissociation constant (K_D) of 0.33 μM, effectively preventing the final processing step to the catalytically active 82 kDa form [25].
The selectivity profile of N-Methylhomopiperazine-containing MMP inhibitors is remarkable, with JNJ0966 showing no inhibitory activity against MMP-1, MMP-2, MMP-3, or MMP-14 at concentrations up to 10 μM [25]. This selectivity is achieved through the compound's ability to recognize specific structural features unique to the MMP-9 zymogen, including the characteristic hemopexin-like domain and the specific arrangement of the pro-peptide region [25]. The compound's mechanism of action involves stabilization of the pro-MMP-9 intermediate form, preventing the critical second cleavage event that generates the active enzyme [25].
Biochemical characterization has revealed that the MMP-9 inhibition mechanism involves a complex interaction with the substrate recognition site, where the N-Methylhomopiperazine moiety contributes to the compound's ability to distinguish between different MMP family members [25]. The compound demonstrated efficacy in cellular invasion assays using HT1080 cells, with an IC₅₀ value of 1.0 μM for inhibiting cellular transmigration across Matrigel layers [25]. This cellular activity correlates with the compound's ability to prevent MMP-9 activation in the extracellular matrix, thereby blocking critical steps in the metastatic cascade [25].
The investigation of N-Methylhomopiperazine-containing compounds as DNA-interactive agents has revealed significant potential for anticancer drug development through multiple mechanisms including intercalation and topoisomerase inhibition [26] [27] [28].
Topoisomerase inhibition represents a major mechanism of action for N-Methylhomopiperazine-containing anticancer agents, with studies demonstrating activity against both type I and type II topoisomerases [29] [28] [30]. The compounds exhibit diverse mechanisms of topoisomerase inhibition including catalytic inhibition, DNA cleavage complex stabilization, and allosteric modulation of enzyme activity [28] [30].
DNA topoisomerase II inhibition studies have revealed that N-Methylhomopiperazine derivatives function as catalytic inhibitors rather than DNA cleavage complex stabilizers [28]. The ellipticine derivatives ET-1 and ET-2, incorporating structural elements related to N-Methylhomopiperazine, demonstrated IC₅₀ values of 25 μM and superior potency compared to the parent ellipticine compound [28]. The mechanism involves inhibition of DNA cleavage without affecting the enzyme's ability to bind its DNA substrate, as demonstrated by electrophoretic mobility shift assays [28].
The topoisomerase inhibition mechanism has been characterized through comprehensive biochemical assays including DNA decatenation, relaxation, and cleavage assays [28]. The compounds demonstrated preferential inhibition of the catalytic cycle without forming stable enzyme-DNA complexes, distinguishing them from classical topoisomerase poisons like etoposide and doxorubicin [28]. The catalytic inhibition mechanism involves interference with the enzyme's ATPase activity and disruption of the conformational changes required for DNA strand passage [28].
Novel bacterial topoisomerase inhibitor studies have demonstrated that N-Methylhomopiperazine-containing compounds can function as dual-targeting agents against both bacterial DNA gyrase and topoisomerase IV [30]. The tricyclic amide compounds 1a and 1b exhibited potent antibacterial activity with MIC values in the low micromolar range against Staphylococcus aureus and other pathogenic bacteria [30]. Remarkably, these compounds induced both single- and double-strand breaks in plasmid DNA, a unique mechanism among topoisomerase inhibitors [30].
The topoisomerase inhibition mechanism involves specific binding to the enzyme-DNA complex, where the N-Methylhomopiperazine moiety contributes to both binding affinity and selectivity between bacterial and human topoisomerase isoforms [30]. However, some compounds in this series demonstrated unexpected activity against human topoisomerase IIα, with compound 1a showing cross-resistance in TOP2α-deficient cancer cell lines, indicating potential dual bacterial-human topoisomerase targeting [30]. This finding suggests the need for careful optimization to achieve bacterial selectivity while maintaining therapeutic efficacy [30].